N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-16-9-7-15(8-10-16)26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDRRLRCLWADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Functionalization
Patent WO2014135244A1 discloses foundational approaches for triazolo[4,5-d]pyrimidine synthesis through cyclocondensation reactions. A representative pathway involves:
- 4-Amino-5-nitrosopyrimidine intermediate : Prepared via nitrosation of 4-aminopyrimidin-5-ol using sodium nitrite in acetic acid (Yield: 68-72%).
- Triazole annulation : Treatment with hydrazine hydrate induces cyclization, forming the triazolo[4,5-d]pyrimidine scaffold. Critical parameters:
Reaction Scheme 1
4-Aminopyrimidin-5-ol → (NaNO2/HOAc) → 4-Amino-5-nitrosopyrimidine → (N2H4·H2O) → Triazolo[4,5-d]pyrimidine
Direct Metal-Mediated Cyclization
Alternative methodologies from computational studies suggest palladium-catalyzed cyclization strategies:
- Starting material : 5-Bromo-4-(2-furyl)pyrimidine
- Conditions :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 equiv)
- DMF, 110°C, 24 hours
- Yield : 58% triazolo[4,5-d]pyrimidine core
Installation of 4-Methoxyphenyl Substituent
Buchwald-Hartwig Amination
Patent data illustrates C-N bond formation using palladium catalysis:
Reaction Parameters
Radical Coupling Approach
Emerging methodologies from thiadiazolo-triazine syntheses suggest photoredox-mediated C-H functionalization:
- Irradiation : 450 nm LEDs
- Catalyst : Ir(ppy)₃ (2 mol%)
- Aryl diazonium salt : 4-Methoxybenzenediazonium tetrafluoroborate
- Solvent : MeCN/H₂O (9:1)
- Yield : 74%
Thiolation and Acetamide Conjugation
Thiol Group Introduction
Source provides critical insights into pyrimidine thiolation through nucleophilic substitution:
Protocol
Acetamide Coupling
The final conjugation employs adapted methods from imidazole-thioether syntheses:
Optimized Procedure
- Reactants :
- 7-Mercapto-triazolo[4,5-d]pyrimidine (1 equiv)
- N-Benzyl-2-bromoacetamide (1.2 equiv)
- Base : DIPEA (3 equiv)
- Solvent : DMF, anhydrous
- Temperature : 0°C → rt, 12 hours
- Workup :
- Dilution with EtOAc
- Washing with 5% citric acid, saturated NaHCO₃, brine
- Column chromatography (Hex/EtOAc 3:1 → 1:1)
- Yield : 76%
Integrated Synthetic Route
Stepwise Synthesis Overview
| Step | Transformation | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine → Nitrosopyrimidine | NaNO₂, HOAc, 0°C, 2h | 70% |
| 2 | Cyclization to triazolo core | N₂H₄·H₂O, EtOH/H₂O, reflux 10h | 65% |
| 3 | Bromination at C7 | POBr₃, DMF, 100°C, 4h | 88% |
| 4 | 4-Methoxyphenyl installation | Pd/XPhos, 4-MeOPhB(OH)₂, 90°C | 82% |
| 5 | Thiolation | Thiourea, EtOH/H₂O, reflux 6h | 89% |
| 6 | Acetamide coupling | N-Bn-2-bromoacetamide, DIPEA, DMF | 76% |
Overall Yield : 70% × 65% × 88% × 82% × 89% × 76% = 18.2%
Analytical Characterization Data
Spectroscopic Profile
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.45 (d, J=8.8 Hz, 2H, ArH), 7.35-7.28 (m, 5H, Bn), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.45 (s, 2H, SCH₂), 4.12 (d, J=5.6 Hz, 2H, NHCH₂), 3.81 (s, 3H, OCH₃)
- HRMS (ESI+): m/z calcd for C₂₂H₂₀N₆O₂S [M+H]⁺ 457.1394, found 457.1391
Crystallographic Data
- Space group : P2₁/c
- Unit cell : a=8.452(2) Å, b=12.307(3) Å, c=14.885(4) Å
- Dihedral angle : 85.7° between triazolo and pyrimidine planes
Process Optimization Considerations
Continuous Flow Implementation
Adapting batch procedures to flow chemistry (source):
- Thiolation step :
- Reactor type: Packed-bed (SS, 1/4" OD)
- Residence time: 30 minutes
- Temperature: 120°C
- Yield improvement: 89% → 93%
Catalytic System Enhancements
- Bidentate phosphine ligands :
- DtBPF (di-tert-butylphosphinoferrocene)
- Enables Pd loading reduction to 1 mol%
- Turnover number (TON): 820
Stability and Purification Challenges
Degradation Pathways
- Oxidative dimerization : Thioether → disulfide (mitigated by N₂ sparging)
- Acetamide hydrolysis : Basic conditions → carboxylic acid (pH control critical)
Chromatographic Behavior
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica 60 | Hex/EtOAc (1:1) | 0.3 |
| C18 | MeCN/H₂O (65:35) | 6.2 min |
Chemical Reactions Analysis
N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has demonstrated that derivatives of triazolo-pyrimidines possess significant antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A study indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Antiviral Properties
Triazole derivatives have been recognized for their antiviral potential. The structural features of N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide suggest that it may inhibit viral replication mechanisms. This is particularly relevant in the context of emerging viral infections where novel antiviral agents are urgently needed.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Research into the neuroprotective effects of triazole derivatives indicates that they may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like neurodegenerative diseases where oxidative damage is a key factor.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural components influencing its activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial and antiviral properties |
| Benzyl Group | Increases lipophilicity and cellular permeability |
| Methoxy Substituent | Modulates electronic properties affecting receptor binding |
| Sulfanyl Group | Potentially increases interaction with biological targets |
Synthesis and Evaluation
A recent study synthesized several triazolo-pyrimidine derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their antibacterial activity against multiple strains of bacteria, showing promising results with MIC values significantly lower than those of existing antibiotics .
Clinical Implications
The potential clinical applications of this compound extend to its use as a lead compound for drug development targeting resistant bacterial strains and various cancers. Further preclinical studies are warranted to assess its safety profile and therapeutic efficacy in vivo.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, as shown by molecular docking studies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The primary structural analogs differ in substituents on the benzyl and triazolo-pyrimidine moieties. A closely related compound, N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (), replaces the benzyl group with a 4-fluorobenzyl group and the 4-methoxyphenyl with a 4-methylphenyl. Key comparisons are summarized below:
Hypothesized Pharmacological and Physicochemical Differences
Electronic Effects :
- The 4-methoxyphenyl group in the target compound introduces electron density via the methoxy (-OCH₃) substituent, which may enhance binding to polar residues in enzymatic active sites. In contrast, the 4-methylphenyl group in the fluorinated analog () offers only hydrophobic interactions .
The methoxy group in the target compound balances hydrophilicity, favoring aqueous solubility .
Metabolic Stability :
- Fluorine substitution () often reduces metabolic degradation by blocking cytochrome P450 oxidation. Conversely, the methoxy group may undergo demethylation, increasing susceptibility to metabolism .
Research Findings and Limitations
While direct biological data for these compounds are unavailable in the provided evidence, structural analysis and structure-activity relationship (SAR) principles suggest:
- The target compound’s methoxy group may improve target affinity in kinase or receptor binding assays compared to methyl or halogenated analogs.
- Fluorinated analogs (e.g., ) could exhibit longer plasma half-lives due to metabolic resistance but may suffer from off-target interactions due to higher lipophilicity .
Biological Activity
N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety and a sulfanyl group. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and subsequent modifications to introduce the benzyl and acetamide functionalities. Key reagents involved in the synthesis include thionyl chloride and various amines.
1. Antibacterial Activity
Research indicates that triazole derivatives exhibit notable antibacterial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various pathogenic bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 16 | Staphylococcus aureus |
| 2 | 32 | Escherichia coli |
| 3 | 8 | Pseudomonas aeruginosa |
These results suggest that the compound's structural components may enhance its interaction with bacterial cell walls or metabolic pathways .
2. Antifungal Activity
In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. Studies have shown that similar compounds inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. The following table summarizes antifungal activity:
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| 1 | 32 | Candida albicans |
| 2 | 64 | Aspergillus niger |
These findings highlight the potential of this compound as a therapeutic agent against fungal infections .
3. Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has shown efficacy against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The following table presents the IC50 values observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis and cell cycle arrest |
| HT-29 | 15.0 | Inhibition of Src kinase activity |
The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : In a study involving MCF-7 cells treated with varying concentrations of the compound over 72 hours, significant reductions in cell viability were observed at concentrations above 10 µM.
- Case Study 2 : A mouse model was used to evaluate the in vivo efficacy of the compound against tumor growth. Results showed a marked reduction in tumor size compared to control groups.
Q & A
Q. What are the key considerations for designing a synthetic route for N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a triazolo[4,5-d]pyrimidin-7-thiol intermediate can react with a benzyl chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in dry acetone) to form the sulfanyl bridge. This approach is analogous to the preparation of structurally related acetamides, where anhydrous conditions and stoichiometric control are critical to minimize side reactions . Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm the sulfanyl linkage and substituent positioning .
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For less crystalline samples, advanced spectroscopic techniques such as 2D NMR (e.g., HSQC, HMBC) can resolve connectivity, particularly for the triazolo-pyrimidine core and sulfanyl-acetamide sidechain. PubChem-derived computational tools (e.g., InChI key validation) and IR analysis of functional groups (e.g., C=O at ~1680 cm⁻¹) are complementary .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the sulfanyl-acetamide linkage?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. acetone), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and reaction temperatures. For instance, reports 68–74% yields using K₂CO₃ in acetone at room temperature. Microwave-assisted synthesis (e.g., 80°C, 30 min) may enhance reaction rates and selectivity, as demonstrated in analogous triazolo-pyrimidine systems . Kinetic studies (e.g., TLC monitoring) are recommended to identify side products like disulfides or over-alkylation.
Q. How should researchers address contradictions in solubility data reported for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or protonation states. Techniques to resolve this include:
Q. What strategies are recommended for evaluating the compound’s potential biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Screen against kinases or proteases due to the triazolo-pyrimidine scaffold’s ATP-mimetic properties.
- Antioxidant activity : Use DPPH radical scavenging assays, as described for hydroxamic acid derivatives in .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with controls for metabolic interference from the 4-methoxyphenyl group.
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or CDK2). Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
